molecular formula C12H8ClN3OS B2450189 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034258-11-0

5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

Cat. No. B2450189
CAS RN: 2034258-11-0
M. Wt: 277.73
InChI Key: KWAJJOZBRIGOOJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . The synthesis process often involves the use of heterocyclic amines and diazonium salts . The final compound purification is usually performed by flash column chromatography .


Molecular Structure Analysis

The geometric optimization of the synthesized molecules was studied through density functional theory (DFT) calculations . The dipole moment changes in these compounds were calculated, indicating the presence of polar bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For instance, it has been found that the compound can undergo cycloaddition reactions with pyridine N-imine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed in several studies . For instance, the compound has been found to exhibit good plasma stability .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound “5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide” are currently unknown. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .

Mode of Action

It’s known that the compound’s photophysical properties can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors of the compound .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been studied for their significant photophysical properties , suggesting that they may interact with biochemical pathways related to light absorption and emission.

Pharmacokinetics

It’s known that the compound exhibits excellent thermal stability , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound has tunable photophysical properties , suggesting that it may have potential applications in fields such as bioimaging or chemosensing.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . Additionally, the compound exhibits excellent thermal stability , suggesting that it may be stable under a range of environmental conditions.

Safety and Hazards

The safety and hazards associated with this compound have been reported in several studies . For instance, it has been found that the compound possesses low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Future Directions

The compound has potential for further exploration . It has been suggested that the compound could be used in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

properties

IUPAC Name

5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAJJOZBRIGOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

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